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Compound of Interest

Compound Name: Tetramethyl-d12 orthosilicate

CAS No.: 80396-70-9

Cat. No.: B1627121 Get Quote

Executive Summary & Scientific Context
Tetramethyl-d12 orthosilicate (Si(OCD

)

), commonly referred to as d-TMOS, is the fully deuterated analog of the ubiquitous sol-gel
precursor tetramethyl orthosilicate (TMOS). In the field of Small-Angle Neutron Scattering
(SANS) and Neutron Reflectometry (NR), d-TMOS serves a critical function: Contrast Variation.

Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei.[1] The

substitution of Hydrogen (

H) with Deuterium (

H or D) dramatically alters the coherent scattering length (

) without significantly changing the chemical reactivity or electronic structure of the molecule.

Core Insight for Experimentalists: The primary utility of d-TMOS is not to produce "deuterated

silica" (since the methyl groups are cleaved during hydrolysis), but rather to:

Study Sol-Gel Kinetics: The large SLD difference between d-TMOS and the resulting SiO

network allows for time-resolved monitoring of hydrolysis and condensation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1627121?utm_src=pdf-interest
https://www.benchchem.com/product/b1627121?utm_src=pdf-body
https://sastutorials.org/SLD/SLD.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterize Precursor Phases: In complex drug delivery formulations (e.g., microemulsions

or templated synthesis), d-TMOS acts as a high-contrast solvent/core prior to solidification.

Theoretical Framework & SLD Calculation
The Physics of SLD
The Scattering Length Density (

) is defined as the sum of the coherent scattering lengths (

) of all atoms in a molecule, divided by the molecular volume (

).[1] [1][2][3]

Where:

is the coherent scattering length of atom

.[1]

is the molecular volume, calculated as

.

is Avogadro's number.

Quantitative Parameters for d-TMOS
To determine the SLD of d-TMOS, we must account for the isotopic substitution of 12 hydrogen

atoms with deuterium.

Table 1: Neutron Scattering Lengths of Constituent Atoms | Isotope | Coherent Scattering

Length (

) [fm] | Note | | :--- | :--- | :--- | | Silicon (Si) | 4.149 | Natural abundance | | Oxygen (O) | 5.803 |
Natural abundance | | Carbon (C) | 6.646 | Natural abundance | | Hydrogen (H) | -3.739 |
Negative scattering length (incoherent source) | | Deuterium (D) | 6.671 | High positive contrast
|

Calculation Workflow
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Assumptions:

Molar Volume Invariance: The molar volume of d-TMOS is assumed to be identical to h-

TMOS. While the mass density (

) increases due to the heavier isotope, the molecular volume is determined by electronic
repulsion, which remains unchanged.

h-TMOS Density:

(at 25°C).

h-TMOS Molecular Weight:

.

Step 1: Calculate

for d-TMOS (Si(OCD

)

)

Si (1):

O (4):

C (4):

D (12):

Total

:134.0 fm (

cm)

Step 2: Calculate Molecular Volume (
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)

Note: Using molar volume directly:

.

Step 3: Final SLD Derivation

Comparative Data Analysis
The following table contrasts d-TMOS with its protonated counterpart and common

solvents/products. This data is essential for designing "contrast matching" experiments.

Table 2: SLD Values for Experimental Design | Material | Formula | Density (g/cm³) | SLD (

) | Contrast Status | | :--- | :--- | :--- | :--- | :--- | | d-TMOS | Si(OCD

)

| ~1.10* | 5.42 | High Positive | | h-TMOS | Si(OCH

)

| 1.023 | 0.37 | Near Zero | | Silica (Amorphous) | SiO

| 2.20 | 3.48 | Moderate | | D

O | D

O | 1.11 | 6.36 | Very High | | H

O | H

O | 1.00 | -0.56 | Negative | | d-Methanol | CD

OD | 0.888 | 5.82 | High (Byproduct) |

*Density of d-TMOS is estimated based on mass scaling; molar volume is constant.

Experimental Protocols & Causality
Protocol: Monitoring Hydrolysis Kinetics via SANS
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Objective: Observe the transition from precursor to silica network. Mechanism: As d-TMOS

hydrolyzes, the high-SLD OCD

groups are cleaved and released as d-methanol. The scattering core transitions from d-TMOS
(SLD 5.42) to SiO

(SLD 3.48), while the solvent background SLD rises due to released d-methanol.

Workflow Diagram:

Contrast Evolution

Initial State
d-TMOS Precursor

Hydrolysis Reaction
+ H2O / Catalyst

SLD = 5.42 Phase Separation
Formation of Silanols

Loss of -OCD3 groups Final State
SiO2 Network + d-Methanol

Condensation

Click to download full resolution via product page

Caption: Evolution of chemical species during sol-gel processing. The cleavage of deuterated

methoxy groups drastically alters the scattering contrast of the dispersed phase.

Protocol: Contrast Matching for Drug Encapsulation
Objective: Visualize a drug payload within a silica shell synthesized from d-TMOS precursors

(using the "Zero Average Contrast" method).

Solvent Preparation: Prepare a mixture of H

O/D

O that matches the SLD of the silica shell (~3.5

). This is approximately 40% D

O.

Synthesis: Inject d-TMOS (or h-TMOS, depending on desired shell contrast) into the drug-

loaded micelle solution.
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Observation:

If the solvent matches the silica shell, the shell becomes "invisible" to neutrons.

The scattering signal observed originates solely from the drug core.

Note: Using d-TMOS in the synthesis will release d-methanol, which will alter the solvent

SLD dynamically. Self-Validation Step: You must perform dialysis or account for the

released d-methanol in the solvent SLD calculation post-reaction.

Visualizing the SLD Calculation Logic
To ensure reproducibility, the following logic tree details how the SLD value is derived and

where errors commonly occur (e.g., neglecting the density difference or isotopic purity).

Formula: Si(OCD3)4
12 Deuteriums

Calculate Total b
Sum = 134.0 fm

Density (h-TMOS)
1.023 g/cm3

Calculate Molar Volume
Vm = MW/Density

Scattering Lengths (b)
D = 6.671 fm
H = -3.739 fm

Isotopic Purity > 99%?
If <99%, adjust b(D)

SLD = 5.42e-6 A^-2

Verified

Click to download full resolution via product page

Caption: Logic flow for deriving the SLD of d-TMOS. Accurate input of isotopic purity is critical

for precision < 1%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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